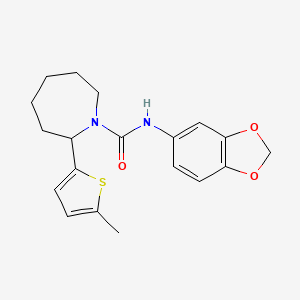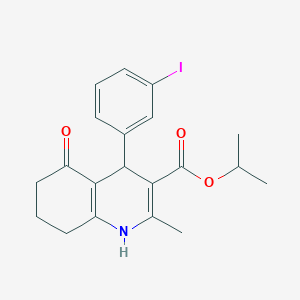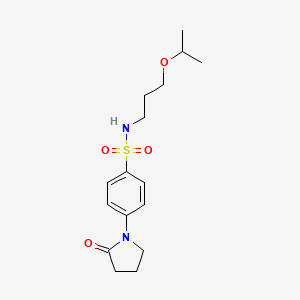
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, commonly known as BMT-1, is a chemical compound used in scientific research. It belongs to the class of benzofuran derivatives and has been studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of BMT-1 involves the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors such as BMT-1 can induce the acetylation of histones, leading to changes in chromatin structure and gene expression. BMT-1 has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH and ion transport in cells.
Biochemical and Physiological Effects:
BMT-1 has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMT-1 can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. BMT-1 has also been shown to enhance the release of dopamine and serotonin in the brain, leading to improved mood and cognitive function. In addition, BMT-1 has been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMT-1 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. BMT-1 is also a potent HDAC inhibitor, making it a useful tool for studying the role of HDACs in various biological processes. However, BMT-1 has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not well understood. In addition, BMT-1 has been shown to have some toxicity in vivo, which may limit its potential applications in animal studies.
Direcciones Futuras
There are several future directions for the study of BMT-1. One area of research is the development of novel HDAC inhibitors based on the structure of BMT-1. Another area of research is the study of the pharmacological properties of BMT-1 in vivo, including its toxicity and pharmacokinetics. In addition, BMT-1 may have potential applications in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases. Further studies are needed to explore the therapeutic potential of BMT-1 in these areas.
Métodos De Síntesis
The synthesis of BMT-1 involves the reaction of 5-methyl-2-thiophene carboxylic acid with 1,3-benzodioxole-5-carboxylic acid anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with 1-azepanecarboxylic acid in the presence of a base such as triethylamine to obtain BMT-1.
Aplicaciones Científicas De Investigación
BMT-1 has been studied for its potential applications in various scientific fields such as neuroscience, cancer research, and drug design. In neuroscience, BMT-1 has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. In cancer research, BMT-1 has been studied for its potential as a therapeutic agent for the treatment of breast cancer and prostate cancer. In drug design, BMT-1 has been used as a lead compound for the development of novel drugs targeting various molecular targets.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-6-9-18(25-13)15-5-3-2-4-10-21(15)19(22)20-14-7-8-16-17(11-14)24-12-23-16/h6-9,11,15H,2-5,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDBAHRADABPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methylthiophen-2-YL)azepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[2-(4-methoxyphenyl)ethyl]-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5111417.png)


![N-(3,5-dichlorophenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5111436.png)
![2-fluoro-N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5111438.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5111446.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5111453.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(methylthio)acetamide](/img/structure/B5111461.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5111476.png)
![1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5111496.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine](/img/structure/B5111504.png)